molecular formula C8H14O B14695837 1-Methoxybicyclo[4.1.0]heptane CAS No. 34737-44-5

1-Methoxybicyclo[4.1.0]heptane

Cat. No.: B14695837
CAS No.: 34737-44-5
M. Wt: 126.20 g/mol
InChI Key: YIIOFLGQQRENNW-UHFFFAOYSA-N
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Description

1-Methoxybicyclo[410]heptane is an organic compound with the molecular formula C8H14O It is a bicyclic ether, characterized by a seven-membered ring fused to a three-membered ring, with a methoxy group attached to the larger ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxybicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the reaction of 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane with a suitable base under reflux conditions. The reaction typically uses a lower boiling aromatic amine as the solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxybicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted ethers or other functionalized derivatives.

Scientific Research Applications

1-Methoxybicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methoxybicyclo[4.1.0]heptane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall stability and reactivity in different environments.

Comparison with Similar Compounds

Uniqueness: 1-Methoxybicyclo[41

Properties

CAS No.

34737-44-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-methoxybicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O/c1-9-8-5-3-2-4-7(8)6-8/h7H,2-6H2,1H3

InChI Key

YIIOFLGQQRENNW-UHFFFAOYSA-N

Canonical SMILES

COC12CCCCC1C2

Origin of Product

United States

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